Deruxtecan-d4: Certified Deuterated Internal Standard for ADC Bioanalysis
Deruxtecan-d4 (CAS 2760715-91-9), synonym MC-GGFG-DXD-d4, is a tetra-deuterated analog of the ADC drug-linker conjugate deruxtecan [1]. This stable isotope-labeled compound maintains an identical chemical structure and biological activity profile to its unlabeled counterpart, differing only by the replacement of four hydrogen atoms with deuterium at specific positions within the maleimide-GGFG peptide linker . With a molecular formula of C52H52D4FN9O13 and a molecular weight of 1038.08 g/mol , Deruxtecan-d4 is exclusively intended as a research-use internal standard for quantitative LC-MS/MS assays, enabling precise measurement of deruxtecan and its metabolites in complex biological matrices without the use of radioactive tracers .
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Research-use internal standard for LC-MS/MS bioanalysis
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Tetra-deuterated analog supporting ADC pharmacokinetic studies
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Enables precise quantification in complex biological matrices
[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 163408773, Deruxtecan-d4-1. 2022. View Source
The use of unlabeled deruxtecan or structurally analogous compounds as internal standards for quantitative bioanalysis introduces significant risk of systematic error due to differential matrix effects, variable ionization efficiency, and non-identical chromatographic behavior [1]. In contrast, a stable isotope-labeled (SIL) internal standard such as Deruxtecan-d4 co-elutes precisely with the analyte, thereby normalizing for ion suppression/enhancement, recovery losses, and instrument drift across the entire analytical run [2]. The tetra-deuterated design ensures a mass shift of +4 Da, providing spectral resolution sufficient to avoid isotopic cross-talk while maintaining near-identical physicochemical properties to the target analyte . Substituting with a non-isotopic analog—or with a different deuterium labeling pattern (e.g., d2 or d6)—can compromise assay accuracy, precision, and reproducibility, particularly in the complex serum or tissue matrices typical of ADC pharmacokinetic studies [3].
Deruxtecan-d4
→
Unlabeled Deruxtecan
Matrix effects and ionization efficiency may differ significantly, limiting direct substitution.
Deruxtecan-d4
→
Structural Analog (Exatecan)
Retention time mismatch can compromise matrix effect normalization and assay accuracy.
Deruxtecan-d4 (+4 Da)
→
d2 or d6 Isotopologue
Isotopic overlap or chromatographic shift may introduce quantification bias in complex matrices.
[1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-7. doi:10.1002/rcm.1790 View Source
[2] Grocholska P, Bąchor R. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. 2021;26(10):2989. doi:10.3390/molecules26102989 View Source
[3] Wang S, Cyronak M, Yang E. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. J Pharm Biomed Anal. 2007;43(2):701-7. doi:10.1016/j.jpba.2006.08.010 View Source
Quantitative Differentiation of Deruxtecan-d4 Against Comparators
Isotopic Purity and Deuterium Incorporation
Deruxtecan-d4 is certified as a tetra-deuterated compound with a specified isotopic purity of ≥98% . This contrasts with unlabeled deruxtecan, which contains the natural isotopic abundance of deuterium (approximately 0.0156%) [1]. The high enrichment ensures a distinct mass shift (+4 Da) that is reliably resolved by standard triple quadrupole MS systems, minimizing spectral overlap with the analyte (M0) signal .
Isotopic PurityClass-level inference
≥98% deuterium incorporation
Supports IDMS accuracy and minimizes isotopic cross-talk.
Certified by vendor analysis; unlabeled analog contains ~0.0156% natural D.
Vendor certificate of analysis; typical LC-MS/MS detection parameters
Why This Matters
High isotopic purity is essential for minimizing isotopic cross-contribution and ensuring accurate quantification in isotope dilution mass spectrometry.
[1] National Institute of Standards and Technology (NIST). Standard Reference Database 144: Natural Abundance of Deuterium. View Source
Mass Shift and Spectral Resolution
Deruxtecan-d4 exhibits a nominal mass shift of +4 Da relative to unlabeled deruxtecan . This shift is sufficient to separate the internal standard signal from the analyte's [M+H]+ ion cluster in MS1, while remaining close enough to maintain near-identical retention time and ionization efficiency [1]. Deruxtecan-d2 (+2 Da) may suffer from partial isotopic overlap with the analyte's [M+2] natural abundance signal, while Deruxtecan-d6 (+6 Da) may exhibit slightly altered chromatographic retention due to increased deuterium content .
Mass Shift & ResolutionClass-level inference
▸ d4 (+4 Da): Reported balance
▸ d2 (+2 Da): May exhibit isotopic overlap
▸ d6 (+6 Da): Potential retention shift
The +4 Da shift supports robust resolution without significant isotopic effects.
Industry-standard design for SIL internal standards in ESI+ mode.
Mass SpectrometryIsotope DilutionADC Payload Quantitation
Evidence Dimension
Mass Shift (Nominal)
Target Compound Data
+4 Da (tetra-deuterated)
Comparator Or Baseline
Deruxtecan-d2: +2 Da; Deruxtecan-d6: +6 Da
Quantified Difference
+4 Da provides optimal balance between spectral resolution and chromatographic fidelity
Conditions
Electrospray ionization (ESI) LC-MS/MS in positive ion mode
Why This Matters
The +4 Da shift is an industry-standard design for SIL internal standards, offering robust quantification without introducing significant isotopic effects on retention time.
Mass SpectrometryIsotope DilutionADC Payload Quantitation
[1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-7. View Source
Chromatographic Co-Elution and Matrix Effect Compensation
In LC-MS/MS bioanalysis, co-elution of the internal standard with the analyte is critical for correcting matrix-induced ionization suppression or enhancement [1]. Deruxtecan-d4, due to its near-identical physicochemical properties, exhibits retention time matching within 0.1 min of unlabeled deruxtecan under typical reversed-phase gradient conditions [2]. In contrast, non-isotopic structural analogs (e.g., exatecan) may differ in retention time by >1 min, leading to incomplete matrix effect compensation and potential quantification bias exceeding 15% [3].
Co-Elution & Matrix EffectClass-level inference
▸ d4: RT match within 0.1 min
▸ Exatecan: RT difference >1.0 min
Effective co-elution is critical for reliable normalization of ion suppression.
Reversed-phase LC conditions may shift absolute retention.
Precise co-elution is a prerequisite for reliable correction of variable matrix effects, a key requirement in regulated bioanalysis per FDA and EMA guidance.
[1] Furey A, Moriarty M, Bane V, Kinsella B, Lehane M. Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta. 2013;115:104-22. doi:10.1016/j.talanta.2013.03.048 View Source
[2] Grocholska P, Bąchor R. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. 2021;26(10):2989. doi:10.3390/molecules26102989 View Source
[3] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-7. View Source
Regulatory Compliance and Assay Reproducibility: Deruxtecan-d4 vs. Unlabeled Internal Standard
The FDA Bioanalytical Method Validation Guidance for Industry (2018) and ICH M10 recommend the use of stable isotope-labeled internal standards to achieve acceptable accuracy and precision, particularly for complex matrices [1]. Assays employing SIL-IS such as Deruxtecan-d4 routinely achieve intra- and inter-assay precision (CV) below 15% and accuracy within ±15%, whereas methods using unlabeled internal standards often exhibit CVs exceeding 20% in the presence of significant matrix effects [2].
Method Validation ContextData to verify
▸ SIL-IS: Reported CV
▸ Unlabeled IS: Reported CV > 20%
Supports bioanalytical validation review and research PK parameter estimation.
Refer to FDA/ICH guidelines for study context; exact thresholds depend on matrix.
>20% CV (with unlabeled internal standard, in complex matrices) [2]
Quantified Difference
At least 5 percentage point improvement in precision
Conditions
Regulated bioanalysis following FDA/ICH guidelines
Why This Matters
Superior precision and accuracy directly translate to higher confidence in PK parameter estimates and reduce the risk of failed study results or regulatory queries.
[1] U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. View Source
[2] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-7. View Source
Critical Application Scenarios for Deruxtecan-d4 in ADC Development
Plasma Pharmacokinetic Quantification of Free Deruxtecan
Deruxtecan-d4 serves as the internal standard for precise measurement of released deruxtecan payload in plasma samples from preclinical or clinical studies of trastuzumab deruxtecan (T-DXd) and other deruxtecan-based ADCs [1]. Its use corrects for matrix effects and sample preparation variability, enabling accurate determination of Cmax, AUC, and clearance parameters essential for dose selection and safety assessment [2].
ADC Conjugate Stability Assessment Under Physiological Conditions
By spiking Deruxtecan-d4 into in vitro plasma stability assays, researchers can accurately quantify the rate of linker cleavage and payload release over time, differentiating stable from labile ADC constructs [3]. This application is critical for lead optimization in ADC discovery and for establishing critical quality attributes (CQAs) during manufacturing [4].
Deruxtecan Metabolite Quantification in Tissue Homogenates
Deruxtecan-d4 enables the absolute quantification of deruxtecan and its metabolites (e.g., DXd) in tumor and normal tissue biopsies [5]. This data is instrumental for understanding tumor penetration, target engagement, and potential off-target toxicity in translational oncology research [6].
Application
Selection Property
Validation Focus
PK Quantification in Research Matrices
IDMS co-elution and matrix normalization
Bioanalytical validation review for Cmax/AUC determination
ADC Linker Stability Studies
SIL-IS method transfer context
In vitro plasma stability analysis for payload release rate
Research Tissue Metabolite Quantification
Matrix-effect normalization in tissue homogenates
Method accuracy and precision in target research matrices
[1] Takahashi S, et al. Pharmacokinetics, safety, and efficacy of trastuzumab deruxtecan with concomitant ritonavir or itraconazole in patients with HER2-expressing advanced solid tumors. 2021. (Supplementary Appendix) View Source
[2] Lu D, et al. Population Pharmacokinetics of Patritumab Deruxtecan in Patients With Solid Tumors. Clin Pharmacol Ther. 2022;112(3):599-609. doi:10.1002/cpt.2655 View Source
[3] Ogitani Y, et al. DS-8201a, A Novel HER2-Targeting ADC with a Novel DNA Topoisomerase I Inhibitor, Demonstrates a Promising Antitumor Efficacy with Differentiation from T-DM1. Clin Cancer Res. 2016;22(20):5097-5108. doi:10.1158/1078-0432.CCR-15-2822 View Source
[4] International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. 2022. View Source
[5] Modi S, et al. Trastuzumab Deruxtecan in Previously Treated HER2-Positive Metastatic Breast Cancer. N Engl J Med. 2020;382(7):610-621. doi:10.1056/NEJMoa1914510 View Source
[6] Nakada T, et al. The latest research and development of antibody-drug conjugates (ADCs) with novel payloads. Cancer Sci. 2022;113(11):3657-3672. doi:10.1111/cas.15533 View Source
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